molecular formula C9H11Cl2N3O4S2 B10753430 Methyclothiazide CAS No. 96783-14-1

Methyclothiazide

Cat. No.: B10753430
CAS No.: 96783-14-1
M. Wt: 360.2 g/mol
InChI Key: CESYKOGBSMNBPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyclothiazide can be synthesized through a series of chemical reactions involving the formation of the benzothiadiazine ring systemThe reaction conditions typically involve the use of chlorinating agents and sulfonamide derivatives under controlled temperatures and pH conditions .

Industrial Production Methods: In industrial settings, this compound is produced using a mixed carrier solvent method. This involves the use of polysorbate 80, povidone K30, and sodium carboxymethyl starch as carriers. The process enhances the dissolution rate and bioavailability of this compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyclothiazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the this compound molecule .

Scientific Research Applications

Methyclothiazide has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Hydrochlorothiazide
  • Bendroflumethiazide
  • Chlorothiazide
  • Benzthiazide

Methyclothiazide’s unique properties and diverse applications make it a valuable compound in both scientific research and clinical practice.

Properties

IUPAC Name

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
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InChI

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16)
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InChI Key

CESYKOGBSMNBPD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl
Source PubChem
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Molecular Formula

C9H11Cl2N3O4S2
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DSSTOX Substance ID

DTXSID6023313
Record name Methyclothiazide
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Molecular Weight

360.2 g/mol
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Physical Description

Solid
Record name Methyclothiazide
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Solubility

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L
Record name Methyclothiazide
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Mechanism of Action

Methyclothiazide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, methyclothiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like methyclothiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of methyclothiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., Acute admin of thiazides increases the excretion of uric acid. However, uric acid excretion is reduced following chronic admin... . The acute effects of inhibitors of Na+-Cl- symport on Ca2+ excretion are variable; when admin chronically, thiazide diuretics decr Ca2+ excretion. The mechanism is unknown but may involve increased proximal reabsorption due to volume depletion as well as direct effects of thiazides to incr Ca2+ reabsorption in the /distal convoluted tubule/. Thiazide diuretics may cause a mild magnesuria by a poorly understood mechanism, and there is increasing awareness that long-term use of thiazide diuretics may cause magnesium deficiency, particularly in the elderly. /Thiazide diuretics/, Thiazides inhibit reabsorption of sodium and ...chloride in distal segment. ... As /a/ class...have important action on excretion of potassium that results from increased secretion of cation by distal tubule. ... Glomerular filtration rate may be reduced by thiazides, particularly with iv admin for exptl purposes. /thiazide diuretics/, Nature of chemical interaction between thiazides and specific renal receptors responsible for chloruretic effect is not known; no critical enzymatic reactions have been identified. /thiazides/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, The antidiuretic effect of thiazide diuretics is a result of mild sodium and water depletion leading to increased reabsorption of glomerular filtrate in the proximal renal tubule and reduced delivery of tubular fluid available for excretion. /Thiazide diuretics/
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Color/Form

Crystals form alcohol and water, White or practically white, crystalline powder

CAS No.

135-07-9, 96783-14-1, 96783-15-2
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Melting Point

225 °C
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